molecular formula C21H25N5O2 B2956661 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921577-74-4

7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2956661
CAS RN: 921577-74-4
M. Wt: 379.464
InChI Key: IVNQBWLSZYOOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Alpha 1-Adrenoceptor Antagonism

A study identified novel arylpiperazines as selective antagonists for alpha 1-adrenoceptor (AR) subtypes. These compounds, derived from arylpiperazines and heteroaryl carboxamides, showed affinity for the alpha 1-AR subtype, which is prevalent in the human lower urinary tract. This suggests potential applications in targeting urinary tract disorders (Elworthy et al., 1997).

Antimicrobial Activity

Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with some compounds demonstrating significant antibacterial activity. This highlights their potential use in developing new antimicrobial agents (Rahmouni et al., 2014).

Synthesis of Heterocyclic Compounds

Studies have focused on synthesizing various heterocyclic compounds using 7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one as a precursor or structural motif. These include the synthesis of pyrazolopyrimidines and pyrazolonaphthyridines, indicating the compound's versatility in creating diverse molecular structures (Ju Xiu-lian, 2008).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Dopamine Receptor Agonism

A study discovered high-affinity dopamine receptor partial agonists incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds demonstrated a bias towards activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential in developing new therapeutics for neurological disorders (Möller et al., 2017).

Solid Base Catalysis

Silica-bonded N-propylpiperazine sodium n-propionate was utilized as a solid base catalyst for synthesizing various 4H-pyran derivatives. This showcases the compound's utility in enhancing chemical synthesis processes (Niknam et al., 2013).

Antipsychotic Potential

N-phenylpiperazine heterocyclic derivatives were designed and synthesized as multi-target compounds for potential schizophrenia treatment. This demonstrates the compound's relevance in developing new antipsychotic medications (Neves et al., 2010).

Antiproliferative Activity

New 3,7-disubstituted pyrazolo[3,4-c] pyridines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Gavriil et al., 2017).

properties

IUPAC Name

7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQBWLSZYOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.